3-[4-(Methylsulfonyl)phenyl]thiophene
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Overview
Description
3-[4-(Methylsulfonyl)phenyl]thiophene is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of a methylsulfonyl group attached to the phenyl ring makes this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(Methylsulfonyl)phenyl]thiophene typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of environmentally benign organoboron reagents and recyclable palladium catalysts can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 3-[4-(Methylsulfonyl)phenyl]thiophene can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler thiophene derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
3-[4-(Methylsulfonyl)phenyl]thiophene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[4-(Methylsulfonyl)phenyl]thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of the methylsulfonyl group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug development .
Comparison with Similar Compounds
N-(3-Methanesulfonamido-4-methylphenyl)thiophene-3-carboxamide: This compound shares a similar thiophene core and methylsulfonyl group but has additional functional groups that may alter its properties and applications.
4-Bromophenyl methyl sulfone: This compound contains a bromine atom instead of a thiophene ring, leading to different reactivity and applications.
Uniqueness: 3-[4-(Methylsulfonyl)phenyl]thiophene is unique due to its specific combination of a thiophene ring and a methylsulfonyl-substituted phenyl group. This structure imparts distinct chemical and physical properties, making it suitable for a variety of applications in research and industry .
Properties
Molecular Formula |
C11H10O2S2 |
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Molecular Weight |
238.3 g/mol |
IUPAC Name |
3-(4-methylsulfonylphenyl)thiophene |
InChI |
InChI=1S/C11H10O2S2/c1-15(12,13)11-4-2-9(3-5-11)10-6-7-14-8-10/h2-8H,1H3 |
InChI Key |
FRJUMNQCGJIBJB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CSC=C2 |
Origin of Product |
United States |
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